N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a difluorophenyl group, a pyrazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a pyrazine derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide
- N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
Uniqueness
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The azetidine ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-2-1-3-13(18)11(12)6-21-15(23)10-8-22(9-10)16(24)14-7-19-4-5-20-14/h1-5,7,10H,6,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNRQGZWZCBLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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